![molecular formula C17H17N3O3 B13943912 n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)
n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method involves the use of 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) in the presence of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzoxazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: A benzoxazole derivative with similar structural features.
2-(Benzo[d]oxazol-2-yl)aniline: Another benzoxazole derivative with potential biological activities.
Uniqueness
n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine is unique due to its specific substitution pattern on the benzoxazole ring, which may confer distinct biological activities and chemical properties compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N'-[2-(2,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]ethanimidamide |
InChI |
InChI=1S/C17H17N3O3/c1-10(18)19-11-4-7-14-16(8-11)23-17(20-14)13-6-5-12(21-2)9-15(13)22-3/h4-9H,1-3H3,(H2,18,19) |
InChI Key |
WFIYTGVXAGABCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)N=C(O2)C3=C(C=C(C=C3)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




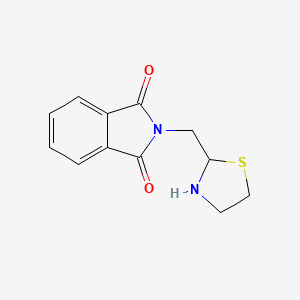
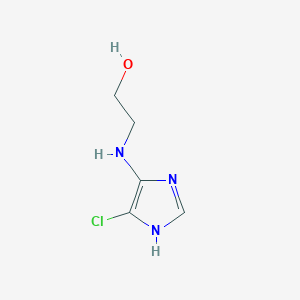

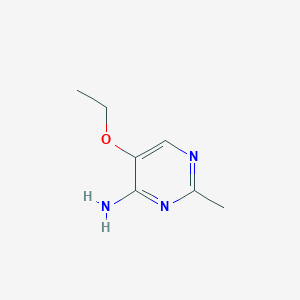
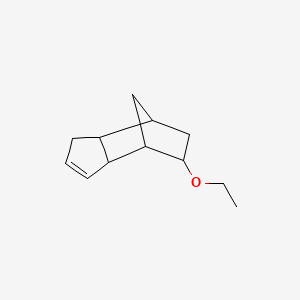
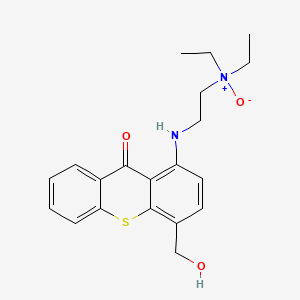

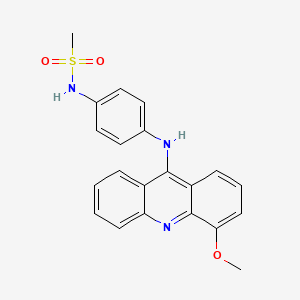
![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)
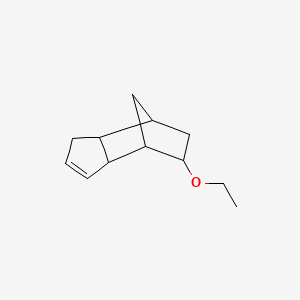
![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)

